6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
CAS No.: 1242869-89-1
Cat. No.: VC2660595
Molecular Formula: C22H19FN4
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242869-89-1 |
|---|---|
| Molecular Formula | C22H19FN4 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 9-(3-fluorophenyl)-5-methyl-3-phenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
| Standard InChI | InChI=1S/C22H19FN4/c1-15-19-14-24-21(16-7-5-8-17(23)13-16)20-11-6-12-26(20)22(19)27(25-15)18-9-3-2-4-10-18/h2-13,21,24H,14H2,1H3 |
| Standard InChI Key | XKSVAYNUQUTKKS-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1CNC(C3=CC=CN32)C4=CC(=CC=C4)F)C5=CC=CC=C5 |
| Canonical SMILES | CC1=NN(C2=C1CNC(C3=CC=CN32)C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Introduction
Chemical Identity and Physical Properties
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a] diazepine (CAS No.: 1242869-89-1) is characterized by its complex heterocyclic structure containing multiple nitrogen atoms. The compound belongs to the broader class of pyrazolo-pyrrolo-diazepines, which are recognized for their diverse pharmacological activities and potential therapeutic applications.
Basic Physical and Chemical Properties
The compound possesses a molecular formula of C22H19FN4 with a molecular weight of 358.4 g/mol. The presence of multiple nitrogen atoms in the heterocyclic framework contributes to its basic character, while the fluorophenyl and phenyl substituents influence its lipophilicity and other physicochemical properties. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1. Physical and Chemical Properties of 6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a] diazepine
| Property | Value |
|---|---|
| CAS Number | 1242869-89-1 |
| Molecular Formula | C22H19FN4 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 9-(3-fluorophenyl)-5-methyl-3-phenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
| Physical State | Solid (predicted) |
| Structural Classification | Pyrazolo-pyrrolo-diazepine |
Structural Features and Molecular Architecture
The structural complexity of 6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a] diazepine arises from its tricyclic framework that incorporates multiple heterocyclic rings fused together.
Core Heterocyclic Framework
The compound features a tetrahydropyrazolo framework fused with a pyrrolo diazepine moiety, creating a tricyclic nitrogen-containing heterocycle. This unique structural arrangement contributes to its potential biological activities and distinguishes it from other heterocyclic compounds.
Key Functional Groups and Substituents
Several key structural elements define this compound:
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A 3-fluorophenyl group at position 6
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A methyl group at position 3
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A phenyl group at position 1
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A tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a] diazepine core structure
The presence of these specific substituents likely influences both the physicochemical properties and biological activities of the compound.
Comparative Analysis with Structurally Related Compounds
Several structural analogs of this compound have been reported in the literature, providing valuable insights into structure-activity relationships. Table 2 presents a comparison of 6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a] diazepine with some of its structural analogs.
Table 2. Structural Comparison with Related Compounds
Synthesis Methods and Preparative Approaches
The synthesis of 6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a] diazepine typically involves multi-step synthetic routes with careful control of reaction conditions to achieve the desired product.
Starting Materials and Key Intermediates
Based on synthetic approaches for related compounds, potential starting materials for the synthesis of this compound might include:
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Appropriately substituted pyrazole derivatives
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Functionalized pyrrole precursors
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3-Fluorophenyl containing building blocks
Reaction Conditions and Methodologies
Synthesis methods for related pyrazolo-pyrrolo-diazepine compounds often involve:
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Heterocyclization reactions
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Condensation reactions
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Cross-coupling methodologies
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Cyclization reactions under controlled conditions
The literature on pyrrolo benzodiazepines suggests that the synthesis of such complex tricyclic systems typically requires careful optimization of reaction conditions to achieve selectivity and good yields .
Analytical Characterization and Identification
Analytical characterization is crucial for confirming the identity and purity of 6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a] diazepine.
Spectroscopic Data
Based on the general characteristics of similar compounds, the following spectroscopic features might be expected:
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NMR spectroscopy would show characteristic signals for:
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Aromatic protons from the phenyl and fluorophenyl groups
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Methyl group protons (typically as a singlet)
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Protons in the heterocyclic ring system
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Mass spectrometry would typically show a molecular ion peak corresponding to the molecular weight (358.4 m/z), with characteristic fragmentation patterns.
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IR spectroscopy would display characteristic absorption bands for:
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C-H stretching (aromatic and aliphatic)
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C=N and C=C stretching
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C-F stretching from the fluorophenyl group
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Chromatographic Properties
Chromatographic analysis, such as HPLC or GC-MS, would be valuable for assessing the purity of the compound and for its identification in mixtures. The presence of multiple aromatic rings and nitrogen atoms would influence its retention behavior on various chromatographic stationary phases.
Research Applications and Future Prospects
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a] diazepine represents a complex heterocyclic structure with potential applications in various research fields.
Drug Discovery Applications
The compound's structural features suggest potential applications in:
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Medicinal chemistry research
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Development of new pharmacological agents
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Structure-activity relationship studies for related heterocyclic compounds
Future Research Directions
Future research might focus on:
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Detailed biological evaluation to determine specific pharmacological activities
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Development of more efficient synthetic routes
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Structural modifications to optimize properties for specific applications
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Exploration of structure-activity relationships through the synthesis of structural analogs
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